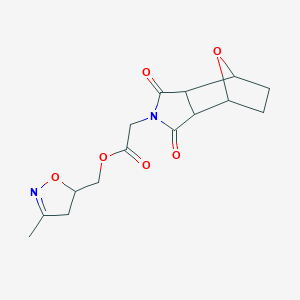![molecular formula C17H23NO3 B7439028 1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone, also known as HU-308, is a synthetic cannabinoid receptor agonist. It is a potential therapeutic agent for various medical conditions, including pain, inflammation, and anxiety. HU-308 is a selective agonist for the CB2 cannabinoid receptor, which is primarily expressed in immune cells and has minimal psychoactive effects.
作用機序
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone selectively binds to the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, leading to an anti-inflammatory effect. This compound also activates the CB2 receptor in the brain, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety.
実験室実験の利点と制限
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone has several advantages for lab experiments. It is a selective agonist for the CB2 receptor, which allows for specific targeting of this receptor. This compound also has minimal psychoactive effects, which reduces the potential for confounding factors in behavioral experiments. However, this compound has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for research on 1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone involves the reaction of 4-(1-hydroxycyclopropyl)piperidine with 2-(4-hydroxy-2-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 99%.
科学的研究の応用
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-(1-hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-10-15(19)3-2-13(12)11-16(20)18-8-4-14(5-9-18)17(21)6-7-17/h2-3,10,14,19,21H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCQFHMZVWMJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)N2CCC(CC2)C3(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)

![N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7438998.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)